Cas no 1445707-39-0 (5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide)

5-Bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide is a specialized thiophene-based carboxamide derivative with a bromo-substituted aromatic core. Its structural features, including the cyano and methoxy functional groups, contribute to its potential utility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromo and methoxy substituents enhance reactivity for further functionalization, while the cyano group offers versatility in nucleophilic addition reactions. This compound’s well-defined molecular architecture makes it suitable for exploratory research in heterocyclic chemistry, enabling the development of novel bioactive molecules. Its stability under standard conditions ensures consistent performance in synthetic workflows.
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide structure
1445707-39-0 structure
Product name:5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide
CAS No:1445707-39-0
MF:C11H13BrN2O3S
MW:333.201520681381
CID:5750283
PubChem ID:75391416

5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26686743
    • Z1529167337
    • 5-bromo-N-(2-cyano-1-methoxypropan-2-yl)-4-methoxythiophene-2-carboxamide
    • AKOS033401507
    • 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide
    • 1445707-39-0
    • Inchi: 1S/C11H13BrN2O3S/c1-11(5-13,6-16-2)14-10(15)8-4-7(17-3)9(12)18-8/h4H,6H2,1-3H3,(H,14,15)
    • InChI Key: KIPMYIDGMRBHGC-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(NC(C#N)(C)COC)=O)S1)OC

Computed Properties

  • Exact Mass: 331.98303g/mol
  • Monoisotopic Mass: 331.98303g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 99.6Ų

5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686743-0.05g
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide
1445707-39-0 90%
0.05g
$212.0 2023-09-11

5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide Related Literature

Additional information on 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide

Recent Advances in the Study of 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide (CAS: 1445707-39-0)

The compound 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide (CAS: 1445707-39-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the unique structural features of 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide, which contribute to its bioactivity. The compound's thiophene core, coupled with the bromo and methoxy substituents, has been shown to interact with specific biological targets, making it a promising scaffold for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding modes and interactions with enzymes and receptors.

In vitro and in vivo studies have demonstrated that 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide exhibits potent inhibitory effects against a range of disease-relevant targets, including kinases and proteases. Notably, its efficacy in modulating inflammatory pathways has been validated in preclinical models, suggesting potential applications in treating autoimmune diseases and chronic inflammation. The compound's pharmacokinetic properties, such as its metabolic stability and bioavailability, have also been investigated, with promising results indicating its suitability for further development.

The synthesis of 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide has been optimized in recent studies to improve yield and purity. Novel synthetic routes involving palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have been explored, offering scalable and efficient methods for producing this compound. These advancements are critical for enabling large-scale production and facilitating further pharmacological evaluations.

Despite the promising findings, challenges remain in the development of 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide as a therapeutic agent. Issues such as off-target effects and potential toxicity need to be addressed through rigorous preclinical testing. Additionally, structure-activity relationship (SAR) studies are ongoing to optimize the compound's potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide (CAS: 1445707-39-0) represents a promising candidate for drug development, with its unique chemical structure and demonstrated bioactivity. Continued research efforts are essential to fully unlock its therapeutic potential and address the remaining challenges in its development pathway.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.